molecular formula C25H22FN3O2S B2742151 2-((1-(4-fluorophenyl)-5-(4-methoxyphenyl)-1H-imidazol-2-yl)thio)-N-(p-tolyl)acetamide CAS No. 1207008-47-6

2-((1-(4-fluorophenyl)-5-(4-methoxyphenyl)-1H-imidazol-2-yl)thio)-N-(p-tolyl)acetamide

Cat. No. B2742151
CAS RN: 1207008-47-6
M. Wt: 447.53
InChI Key: IWIGBUBQSJPQEU-UHFFFAOYSA-N
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Description

The compound contains several functional groups including an imidazole ring, a thioether linkage, and an acetamide group. The presence of these functional groups suggests that the compound could have interesting biological activities .


Molecular Structure Analysis

The molecular structure of this compound is likely to be quite complex due to the presence of several different functional groups. The imidazole ring, for example, is a five-membered ring with two nitrogen atoms, which can participate in a variety of chemical reactions .


Chemical Reactions Analysis

Again, while specific reactions involving this compound are not available, the functional groups present suggest that it could participate in a variety of chemical reactions. For example, the imidazole ring could act as a base, while the thioether and acetamide groups could act as nucleophiles .

Scientific Research Applications

Radiosynthesis for PET Imaging

Compounds structurally related to the one mentioned have been utilized in the development of radioligands for positron emission tomography (PET) imaging. For example, derivatives of 2-phenylpyrazolo[1,5-a]pyrimidineacetamides, with modifications to include fluorine atoms, have facilitated in vivo imaging studies, particularly targeting the translocator protein (18 kDa) (Dollé et al., 2008). This research area is crucial for the non-invasive investigation of neurological diseases and the development of novel diagnostic tools.

Anticancer Activity

The synthesis of N-aryl-2-((6-arylimidazo[2,1-b]thiadiazol-2-yl)thio)acetamide compounds and their precursors has been explored for anticancer properties. Such studies involve examining the structural and spectral features through DFT calculations and evaluating cytotoxic activities against different cancer cell lines (Abu-Melha, 2021). This line of research is fundamental for discovering new therapeutic agents and understanding their mechanisms of action against cancer.

Anticonvulsant Activity

Compounds containing the imidazolyl moiety have been synthesized and assessed for their anticonvulsant activity. Studies have identified derivatives, such as omega-(1H-imidazol-1-yl)-N-phenylacetamide, propionamide, and butyramide, for their efficacy against seizures induced by maximal electroshock, highlighting potential applications in the treatment of epilepsy (Aktürk et al., 2002).

Novel Therapeutic Agents

The investigation of novel compounds for therapeutic applications spans a wide range of activities, from the synthesis of imidazothiadiazole analogs for anticancer screening to the development of derivatives for inhibiting specific receptors or enzymes involved in disease progression. For instance, studies on benzophenone-thiazole derivatives as potent VEGF-A inhibitors illustrate the approach towards identifying new compounds with potential antiproliferative effects through the inhibition of specific molecular pathways (Prashanth et al., 2014).

properties

IUPAC Name

2-[1-(4-fluorophenyl)-5-(4-methoxyphenyl)imidazol-2-yl]sulfanyl-N-(4-methylphenyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H22FN3O2S/c1-17-3-9-20(10-4-17)28-24(30)16-32-25-27-15-23(18-5-13-22(31-2)14-6-18)29(25)21-11-7-19(26)8-12-21/h3-15H,16H2,1-2H3,(H,28,30)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IWIGBUBQSJPQEU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)NC(=O)CSC2=NC=C(N2C3=CC=C(C=C3)F)C4=CC=C(C=C4)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H22FN3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

447.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-((1-(4-fluorophenyl)-5-(4-methoxyphenyl)-1H-imidazol-2-yl)thio)-N-(p-tolyl)acetamide

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